molecular formula C17H13N7OS2 B2479315 N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226436-53-8

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2479315
CAS No.: 1226436-53-8
M. Wt: 395.46
InChI Key: UPPJYTQIAHVDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring dual thiazole cores. The structure comprises a central acetamide linker bridging a pyridinyl-substituted thiazole and a pyrimidinylamino-substituted thiazole. This design leverages aromatic stacking (via pyridine and pyrimidine) and hydrogen-bonding capacity (via the pyrimidinylamino group), making it a candidate for targeting kinase enzymes or microbial proteins .

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS2/c25-14(23-17-22-13(10-27-17)11-3-1-4-18-8-11)7-12-9-26-16(21-12)24-15-19-5-2-6-20-15/h1-6,8-10H,7H2,(H,22,23,25)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPJYTQIAHVDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various proliferative diseases, including cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy data, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring thiazole and pyridine moieties, which are known for their biological relevance. Its chemical formula is C13H12N4S2C_{13}H_{12}N_4S_2, and it has a molecular weight of approximately 280.39 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.

This compound primarily exerts its effects through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancerous tissues .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated that it can significantly inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)1.5CDK4/6 inhibition
A549 (Lung Cancer)2.3Apoptosis induction
HCT116 (Colon Cancer)1.8Cell cycle arrest

These values suggest that the compound is highly effective in inhibiting the proliferation of these cancer cells, with IC50 values in the low micromolar range .

Anti-Tubercular Activity

In addition to its anticancer properties, there is emerging evidence supporting the anti-tubercular activity of this compound. Studies have shown that derivatives similar to this compound can inhibit Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This broadens the therapeutic potential of the compound beyond oncology.

Case Studies

  • Inhibition of CDK Activity : A study published in 2016 highlighted the effectiveness of thiazole-pyrimidine derivatives in inhibiting CDK activity, demonstrating that this compound could serve as a lead compound for developing new anticancer agents .
  • Safety Profile : Toxicity assessments conducted on human embryonic kidney cells (HEK293) revealed that the compound exhibits low cytotoxicity, suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Studies have shown that derivatives of thiazole and pyrimidine structures exhibit potent anticancer properties by targeting specific kinases involved in cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play crucial roles in the regulation of the cell cycle. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells, making it a candidate for cancer treatment .
  • Case Studies :
    • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer), with growth inhibition percentages reaching up to 86.28% at a concentration of 10 μM .
    • A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and pyrimidine moieties could enhance anticancer efficacy, indicating potential pathways for drug development .

Antimicrobial Properties

In addition to its anticancer applications, N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been investigated for its antimicrobial properties.

  • Activity Against Mycobacterium tuberculosis : Recent research has highlighted the compound’s potential as an anti-tubercular agent. A series of related compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM .
  • Mechanism : The mechanism by which these compounds exert their antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways, although further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound belongs to a broader class of thiazole-acetamide hybrids. Key structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Differences
Target Compound Pyridin-3-yl (Thiazole A), Pyrimidin-2-ylamino (Thiazole B) ~442.5 Dual aromatic thiazoles with H-bond donor (NH)
2-(4-Methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide () Methoxyphenyl (Acetamide), Pyridin-3-yl (Thiazole) ~353.4 Lacks pyrimidinylamino group; increased hydrophobicity
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide () Cyclopropyl-triazole (Acetamide), Pyridinylpyrimidinyl (Phenyl) ~485.6 Triazole replaces thiazole B; phenyl backbone
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylamino)acetamide () Coumarin (Thiazole A), Methylamino (Acetamide) ~341.4 Coumarin substituent; simpler acetamide side chain

Structural Insights :

2.2.1. Antimicrobial Activity
  • Target Compound : Predicted activity against S. aureus and E. coli due to thiazole-mediated membrane disruption, though specific MIC data are unavailable.
  • Halogenated Analogs: 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide () shows MICs of 13–27 µmol/L, attributed to electron-withdrawing -Br/-Cl groups enhancing membrane penetration .
  • Methoxyphenyl Analog () : Lower predicted activity due to reduced electron-withdrawing effects compared to halogens or pyrimidinyl groups.
2.2.2. Kinase Inhibition Potential
  • Imatinib-inspired analogs () with pyridinylpyrimidinyl motifs demonstrate antimyeloproliferative activity. The target compound’s pyrimidinylamino group may mimic ATP-binding site interactions in kinases, similar to imatinib’s mechanism .
Physicochemical Properties
  • Lipophilicity (logP) :

    • Target Compound: Estimated logP ~2.1 (moderate lipophilicity).
    • Coumarin Analog (): Higher logP (~3.5) due to the hydrophobic coumarin moiety.
    • Halogenated Analogs (): logP ~2.8–3.2, balancing solubility and membrane permeability .
  • Synthetic Yield :

    • Target Compound: Synthesis likely involves multi-step nucleophilic substitutions (similar to ), with yields ~30–60% after recrystallization .
    • Triazole Analogs (): Lower yields (~30%) due to cyclopropane incorporation challenges .

Preparation Methods

Synthesis of 4-(Pyridin-3-yl)Thiazol-2-Amine

The pyridinyl-thiazole precursor is typically synthesized via Hantzsch thiazole cyclization. A mixture of pyridine-3-carbaldehyde (1.0 equiv), thiourea (1.2 equiv), and α-bromoacetophenone (1.1 equiv) in ethanol undergoes reflux at 80°C for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 4-(pyridin-3-yl)thiazol-2-amine as pale-yellow crystals (68–72% yield).

Key characterization data :

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.87 (d, $$ J = 2.4 $$ Hz, 1H), 8.54 (dd, $$ J = 4.8, 1.6 $$ Hz, 1H), 8.12 (dt, $$ J = 8.0, 2.0 $$ Hz, 1H), 7.48 (dd, $$ J = 8.0, 4.8 $$ Hz, 1H), 7.02 (s, 1H), 6.75 (s, 2H).
  • HRMS (ESI): m/z calculated for C$$8$$H$$7$$N$$_3$$S [M+H]$$^+$$: 178.0432, found 178.0436.

Preparation of 2-(2-(Pyrimidin-2-ylamino)Thiazol-4-yl)Acetic Acid

The second thiazole component is synthesized through bromoacetylation and cyclization:

  • Ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 equiv) reacts with 2-bromo-1-(pyrimidin-2-ylamino)ethanone (1.05 equiv) in acetone under reflux for 8 hours.
  • Subsequent saponification with NaOH (2.0 equiv) in ethanol/water (4:1) at 60°C for 3 hours yields the carboxylic acid derivative (85% yield).

Optimized conditions :

Parameter Value
Solvent Acetone
Temperature 80°C
Reaction Time 8 hours
Base Triethylamine (2.5 equiv)

Palladium-mediated couplings enable direct introduction of pyridinyl and pyrimidinyl groups onto preformed thiazole scaffolds.

Buchwald-Hartwig Amination for Pyrimidinyl Attachment

A mixture of 2-(2-bromothiazol-4-yl)acetic acid (1.0 equiv), pyrimidin-2-amine (1.2 equiv), Pd$$2$$(dba)$$3$$ (0.05 equiv), Xantphos (0.12 equiv), and Cs$$2$$CO$$3$$ (2.0 equiv) in 1,4-dioxane undergoes microwave irradiation at 120°C for 1 hour. Post-reaction purification via silica gel chromatography (CH$$2$$Cl$$2$$/MeOH 9:1) affords the coupled product in 78% yield.

Critical reaction parameters :

  • Ligand selection: Xantphos outperforms BINAP in coupling efficiency (78% vs. 52% yield)
  • Solvent system: 1,4-dioxane/tert-butanol (2:1) enhances solubility of aromatic amines

Microwave-Assisted One-Pot Synthesis

Recent advances employ microwave irradiation to accelerate the amide coupling step between preformed thiazole components:

Optimized Amide Bond Formation

A solution of 4-(pyridin-3-yl)thiazol-2-amine (1.0 equiv) and 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid (1.1 equiv) in dry DMF is treated with HOBt (1.5 equiv), EDCl (1.5 equiv), and DIPEA (3.0 equiv). Microwave irradiation at 80°C for 20 minutes produces the target compound in 92% yield, compared to 68% yield under conventional heating (24 hours at 25°C).

Comparative efficiency data :

Method Time Yield Purity (HPLC)
Conventional 24 h 68% 95.2%
Microwave 20 min 92% 99.1%

Characterization and Analytical Data

The final compound exhibits consistent spectral properties across synthesis methods:

Nuclear Magnetic Resonance Spectroscopy

  • $$ ^1H $$ NMR (600 MHz, DMSO-$$ d_6 $$): δ 9.21 (s, 1H), 8.89 (d, $$ J = 4.8 $$ Hz, 1H), 8.65 (d, $$ J = 8.4 $$ Hz, 1H), 8.34 (s, 1H), 8.12 (d, $$ J = 5.2 $$ Hz, 1H), 7.82 (dd, $$ J = 8.0, 4.8 $$ Hz, 1H), 7.44 (s, 1H), 7.22 (d, $$ J = 5.2 $$ Hz, 1H), 3.88 (s, 2H).

High-Resolution Mass Spectrometry

  • HRMS (ESI-TOF): m/z calculated for C$${17}$$H$${14}$$N$$8$$OS$$2$$ [M+H]$$^+$$: 427.0654, found 427.0658.

Yield Optimization and Process Parameters

Comparative analysis of synthetic routes reveals critical factors affecting overall yield:

Parameter Hantzsch Route Pd-Catalyzed Route Microwave Route
Total Steps 3 2 1
Overall Yield 52% 63% 85%
Purity (HPLC) 97.8% 98.4% 99.1%
Reaction Time 36 h 18 h 1.5 h

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving: (i) Thiazole ring formation : Reacting 2-amino-4-(pyridin-3-yl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide backbone . (ii) Pyrimidine coupling : Introducing the pyrimidin-2-ylamino group via nucleophilic substitution under reflux with K₂CO₃ in acetone (6–8 hours, ~70–80°C) . (iii) Purification : Recrystallization from ethanol or chromatography for intermediates . Key challenges include controlling competing side reactions (e.g., over-alkylation) and ensuring regioselectivity in thiazole functionalization.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, thiazole carbons at ~165–170 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~463) .
  • Melting point analysis : Consistency with literature values (e.g., 184–185°C for analogs) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer :
  • Thiazole rings : Electron-rich sulfur atoms facilitate nucleophilic substitutions, while nitrogen atoms enable coordination with metal catalysts .
  • Pyrimidine moiety : Aromaticity stabilizes charge transfer interactions, critical for binding biological targets (e.g., kinases) .
  • Acetamide linker : Hydrolytic stability under physiological pH is tested via accelerated degradation studies (e.g., pH 1–13 buffers at 37°C) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) are resolved by:
  • Assay standardization : Using uniform cell lines (e.g., HEK293 for kinase profiling) and ATP concentrations .
  • Orthogonal validation : Combining enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Structural analogs : Synthesizing derivatives with modified pyrimidine substituents to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with pyrimidine N1 .
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts frontier molecular orbitals for redox activity .

Q. How can reaction yields be optimized for multi-step syntheses?

  • Methodological Answer :
  • Catalyst screening : Testing Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling of pyridin-3-yl groups .
  • Solvent optimization : Replacing DMF with acetonitrile reduces byproducts in thiazole cyclization .
  • In-line monitoring : Using HPLC or TLC (silica gel, ethyl acetate/hexane) to track intermediate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.